(2,5-Dimethyl-1,4-phenylene)bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-benzoylbenzophenone is an organic compound with the molecular formula C15H14O. It is a derivative of benzophenone, characterized by the presence of two methyl groups and a benzoyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-4-benzoylbenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 2,5-Dimethyl-4-benzoylbenzophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-benzoylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Dimethyl-4-benzoylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of UV filters, fragrances, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-benzoylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the inhibition of specific enzymes or the modulation of receptor activity. Detailed studies on its molecular interactions are essential to understand its full range of biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, used widely in organic synthesis and as a UV filter.
4,4’-Dimethylbenzophenone: A similar compound with two methyl groups at the para positions, used in similar applications.
2,4-Dimethylbenzophenone: Another derivative with methyl groups at different positions, exhibiting distinct chemical properties.
Uniqueness
2,5-Dimethyl-4-benzoylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various research and industrial applications.
Properties
CAS No. |
114627-38-2 |
---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4-benzoyl-2,5-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H18O2/c1-15-13-20(22(24)18-11-7-4-8-12-18)16(2)14-19(15)21(23)17-9-5-3-6-10-17/h3-14H,1-2H3 |
InChI Key |
BDOCHDSWRRVXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.